
2,4-Dibromo-N-cyclohexyl-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-N-cyclohexyl-N-methylaniline is an organic compound with the molecular formula C13H18Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the nitrogen atom is substituted with cyclohexyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-cyclohexyl-N-methylaniline typically involves the bromination of N-cyclohexyl-N-methylaniline. The reaction is carried out by treating N-cyclohexyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
2,4-Dibromo-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
科学的研究の応用
2,4-Dibromo-N-cyclohexyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dibromo-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the cyclohexyl and methyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dibromo-N-methylaniline: Similar structure but lacks the cyclohexyl group.
2,4-Dibromoaniline: Lacks both the cyclohexyl and methyl groups.
N-cyclohexyl-N-methylaniline: Lacks the bromine atoms.
Uniqueness
2,4-Dibromo-N-cyclohexyl-N-methylaniline is unique due to the presence of both bromine atoms and the cyclohexyl and methyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
88799-22-8 |
|---|---|
分子式 |
C13H17Br2N |
分子量 |
347.09 g/mol |
IUPAC名 |
2,4-dibromo-N-cyclohexyl-N-methylaniline |
InChI |
InChI=1S/C13H17Br2N/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3 |
InChIキー |
MGBKBORVZOETLA-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


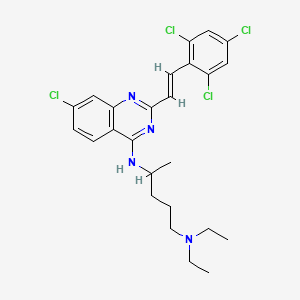
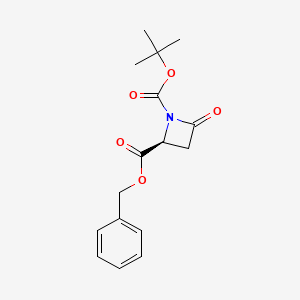

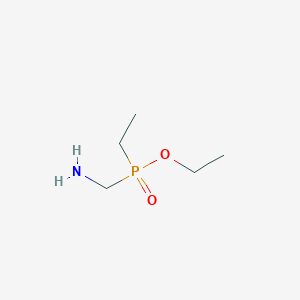
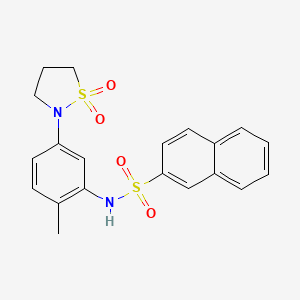
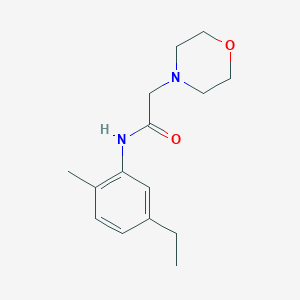
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)




